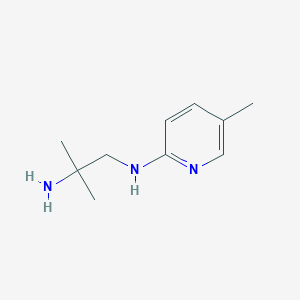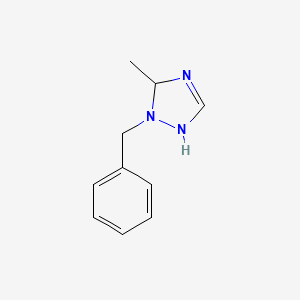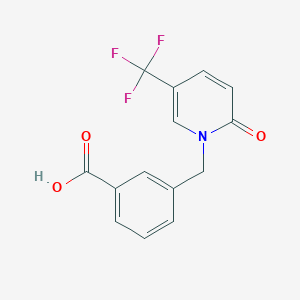
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one is a chlorinated organic compound with the molecular formula C6H3Cl3O2 It is known for its unique structure, which includes three chlorine atoms and a hydroxyl group attached to a cyclohexa-2,4-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one typically involves the chlorination of hydroxycyclohexadienone derivatives. One common method is the chlorination of 6-hydroxycyclohexa-2,4-dien-1-one using chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored using analytical techniques such as gas chromatography to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated hydroxycyclohexadienones.
Substitution: Various substituted hydroxycyclohexadienones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one involves its interaction with cellular components. The compound can form reactive intermediates that interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxycyclohexa-2,4-dien-1-one: A non-chlorinated analog with similar structural features.
2,4,6-Trichlorophenol: A chlorinated phenol with similar chlorine substitution but different functional groups.
2,4,6-Trichloro-4-hydroxybenzaldehyde: Another chlorinated compound with a hydroxyl group and aldehyde functionality.
Uniqueness
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group on a cyclohexa-2,4-dien-1-one ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
591755-78-1 |
|---|---|
Molekularformel |
C6H3Cl3O2 |
Molekulargewicht |
213.4 g/mol |
IUPAC-Name |
2,4,6-trichloro-6-hydroxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6H3Cl3O2/c7-3-1-4(8)5(10)6(9,11)2-3/h1-2,11H |
InChI-Schlüssel |
VNXUSXRZLSGWKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(C=C1Cl)(O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


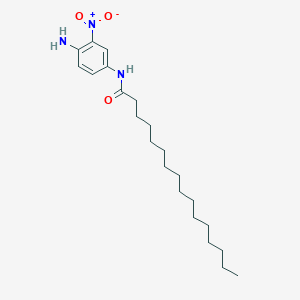
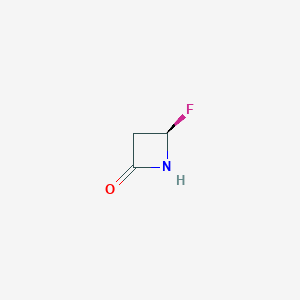
![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
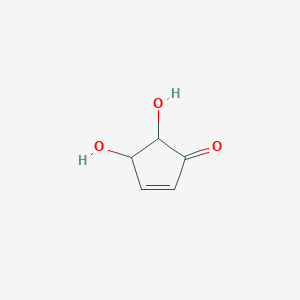

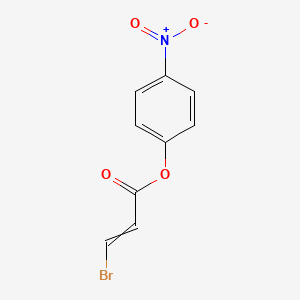
![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
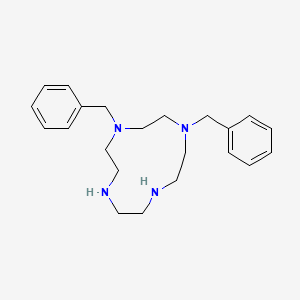
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
